2-(3-Methoxyphenyl)-1H-pyrrole
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Overview
Description
2-(3-Methoxyphenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound features a methoxy group attached to the phenyl ring, which is in turn connected to the pyrrole ring. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrrole can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and functional group tolerance.
Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and provides good yields of the desired pyrrole derivatives.
Industrial Production Methods
Industrial production of 2-(3-Methoxyphenyl)pyrrole typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyrrole involves its interaction with various molecular targets and pathways. The methoxy group on the phenyl ring can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrrole ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyphenylpyrrole: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and biological activity.
Uniqueness
2-(3-Methoxyphenyl)pyrrole is unique due to the presence of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Biological Activity
2-(3-Methoxyphenyl)-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and neuroprotective agent. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its structural features, particularly the methoxyphenyl group and the pyrrole ring. These components facilitate interactions with various biological targets, including enzymes and receptors. The methoxy group enhances binding affinity to molecular targets, while the pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole, including this compound, exhibit notable antimicrobial properties. A study evaluated several pyrrole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | Target Organism | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Ciprofloxacin | E. coli | 20 |
Ciprofloxacin | S. aureus | 22 |
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties. A review highlighted various studies where compounds similar to this compound exhibited cytotoxic effects against cancer cell lines. For instance, certain derivatives inhibited the proliferation of cancer cells at concentrations significantly lower than those causing toxicity to normal cells .
Case Study: Cytotoxicity in Cancer Cell Lines
In a specific study, pyrrole derivatives were tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results showed that some compounds led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of pyrrole derivatives against neurotoxic agents. For example, in a model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), certain pyrrole compounds were shown to inhibit lipid peroxidation and reduce apoptosis in neuronal cells .
Table 2: Neuroprotective Effects of Pyrrole Derivatives
Compound | Model | Effect on Apoptosis (%) |
---|---|---|
This compound | 6-OHDA-induced neurons | 45 |
Compound A | 6-OHDA-induced neurons | 50 |
Compound B | 6-OHDA-induced neurons | 30 |
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H11NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2-8,12H,1H3 |
InChI Key |
AZAPNBMJUCBTIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CN2 |
Origin of Product |
United States |
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